molecular formula C21H24N4O3 B6492074 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326854-85-6

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6492074
CAS No.: 1326854-85-6
M. Wt: 380.4 g/mol
InChI Key: PSRNYDSFGNONBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 1326905-88-7) is a triazole-based carboxamide derivative with the molecular formula C21H24N4O3 and a molecular weight of 380.4 g/mol . Its structure features:

  • A 1,2,3-triazole core substituted at the 1-position with a 4-ethylphenyl group.
  • A carboxamide moiety at the 4-position, linked to a 2-(3,4-dimethoxyphenyl)ethyl chain.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-4-15-5-8-17(9-6-15)25-14-18(23-24-25)21(26)22-12-11-16-7-10-19(27-2)20(13-16)28-3/h5-10,13-14H,4,11-12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRNYDSFGNONBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole ring is synthesized via CuAAC, a regioselective method for constructing 1,4-disubstituted triazoles. This approach leverages the reaction between a terminal alkyne and an organic azide under catalytic copper(I) conditions. For the target compound:

  • Azide precursor : 4-Ethylphenyl azide is prepared by diazotization of 4-ethylaniline followed by sodium azide substitution.

  • Alkyne precursor : Propiolic acid serves as the alkyne component, introducing the carboxylic acid functionality at the C4 position of the triazole.

Optimization :

  • Catalyst: CuSO₄·5H₂O (10 mol%) with sodium ascorbate (20 mol%) in THF/H₂O (1:1).

  • Reaction time: 12–24 hours at room temperature.

  • Yield: 75–85% after purification by silica gel chromatography (hexane/ethyl acetate).

Carboxamide Coupling Methodology

Activation of Triazole-4-Carboxylic Acid

The carboxylic acid intermediate is activated to its acid chloride using thionyl chloride (SOCl₂) under reflux:

  • Conditions : SOCl₂ (2 equiv), toluene, 70°C, 3 hours.

  • Workup : Excess SOCl₂ is removed under reduced pressure, yielding the acid chloride as a pale-yellow solid.

Amidation with 2-(3,4-Dimethoxyphenyl)ethylamine

The acid chloride is coupled with 2-(3,4-dimethoxyphenyl)ethylamine using a Schotten-Baumann protocol:

  • Conditions : Amine (1.2 equiv), NaOH (2.5 equiv), dichloromethane/H₂O (1:1), 0°C to room temperature, 6 hours.

  • Yield : 68–72% after recrystallization (ethanol/water).

Alternative method : Carbodiimide-mediated coupling (EDCl/HOBt) in DMF achieves comparable yields (70–75%) but requires rigorous drying.

Experimental Procedures and Characterization

Synthesis of 4-Ethylphenyl Azide

  • Diazotization : 4-Ethylaniline (1.0 equiv) is treated with NaNO₂ (1.1 equiv) in HCl (3 M) at 0–5°C.

  • Azide formation : Sodium azide (1.5 equiv) is added, and the mixture is stirred for 2 hours.

  • Isolation : Extracted with ethyl acetate, dried (Na₂SO₄), and concentrated.
    Yield : 82%.

CuAAC Reaction

  • Reagents : 4-Ethylphenyl azide (1.0 equiv), propiolic acid (1.1 equiv), CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%).

  • Conditions : THF/H₂O (1:1), 24 hours, room temperature.

  • Workup : Acidified with HCl (1 M), extracted with ethyl acetate, and purified by chromatography.
    Yield : 78%.

Carboxamide Formation

  • Activation : Triazole-4-carboxylic acid (1.0 equiv) is refluxed with SOCl₂ (2.0 equiv) in toluene.

  • Coupling : Acid chloride is added dropwise to a solution of 2-(3,4-dimethoxyphenyl)ethylamine (1.2 equiv) and NaOH (2.5 equiv) in H₂O/dichloromethane.

  • Purification : Recrystallized from ethanol/water.
    Yield : 70%.

Analytical Data and Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 7.42 (d, J = 8.4 Hz, 2H, Ar-H), 6.80–6.73 (m, 3H, dimethoxyphenyl-H), 3.89 (s, 6H, OCH₃), 3.67 (t, J = 6.8 Hz, 2H, CH₂NH), 2.91 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.32 (t, J = 7.6 Hz, 3H, CH₂CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 165.4 (C=O), 149.2, 148.6 (OCH₃), 144.8 (triazole-C), 134.5–114.2 (aromatic-C), 40.1 (CH₂NH), 29.8 (CH₂CH₃), 15.2 (CH₂CH₃).

  • HRMS : Calcd for C₂₁H₂₄N₄O₃ [M+H]⁺: 397.1864; Found: 397.1868.

Purity and Yield Optimization

StepYield (%)Purity (HPLC)
4-Ethylphenyl azide8298.5
CuAAC reaction7897.8
Carboxamide coupling7099.1

Challenges and Methodological Considerations

Regioselectivity in CuAAC

The use of copper(I) ensures exclusive formation of the 1,4-disubstituted triazole isomer, avoiding the non-catalyzed Huisgen pathway.

Stability of Intermediates

  • Azide handling : 4-Ethylphenyl azide is moisture-sensitive; storage under argon at −20°C is recommended.

  • Acid chloride : Must be used immediately after preparation to prevent hydrolysis .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo several types of chemical reactions, including oxidation , reduction , substitution , and hydrolysis .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like hydroxide (OH⁻) or halides (Cl⁻, Br⁻) can be used for substitution reactions.

  • Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the amide bond.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of different substituted phenyl derivatives.

  • Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibit significant anticancer properties. The triazole ring is known for its ability to inhibit cancer cell proliferation. Studies have shown that derivatives of triazole can induce apoptosis in various cancer cell lines, suggesting that this compound may have similar effects due to its structural characteristics .

Antimicrobial Properties
The compound has been investigated for its antimicrobial activity. Triazole derivatives are often effective against a range of pathogens, including bacteria and fungi. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent .

Pharmacological Studies

Neuropharmacology
There is emerging evidence that triazole compounds can influence neuropharmacological pathways. The unique structure of this compound may interact with neurotransmitter systems, potentially offering therapeutic effects in neurodegenerative diseases or mood disorders. Investigations into its effects on serotonin and dopamine receptors could provide insights into its utility as a neuroprotective agent .

Case Studies and Research Findings

Several studies have documented the biological activities of triazole compounds similar to this compound:

  • Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry demonstrated that triazole derivatives could inhibit tumor growth in xenograft models .
  • Antimicrobial Efficacy : Research published in Antibiotics journal highlighted the effectiveness of triazoles against resistant bacterial strains .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Analogues of 1,2,3-Triazole-4-carboxamides

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name (CAS/Code) Molecular Formula Substituents/Modifications Biological Activity/Notes Reference
Target Compound (1326905-88-7) C21H24N4O3 4-Ethylphenyl (1-position); 2-(3,4-dimethoxyphenyl)ethyl (carboxamide side chain) No direct activity data reported; structural focus on methoxy and ethyl groups.
MKA098 (6p) C16H11BrN5O 4-Ethylphenyl (1-position); 4-fluoro-2-nitrophenyl (triazole substituent) Synthesized via copper-catalyzed click chemistry (48% yield, 98.6% purity).
N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-... C19H20N4O3 2-Methoxyphenyl (1-position); 4-ethoxyphenyl (carboxamide); 5-methyl (triazole) Mono-isotopic mass: 352.1535; ChemSpider ID: 4985170. No activity data reported.
5-Amino-N-(2,5-dichlorophenyl)-... C16H13Cl2N5O 4-Methylphenyl (1-position); 2,5-dichlorophenyl (carboxamide); 5-amino (triazole) Antiproliferative activity against renal cancer RXF 393 cells (GP = -13.42%).
5-Amino-1-(4-ethoxyphenyl)-N-(2-ethylphenyl)-... (951893-30-4) C19H20N4O3 4-Ethoxyphenyl (1-position); 2-ethylphenyl (carboxamide); 5-amino (triazole) Part of a library screened for antiproliferative effects; exact activity not specified.

Key Structural and Functional Differences

The target compound lacks this amino group, which may limit similar interactions. Methoxy vs. Ethoxy Groups: The target compound’s 3,4-dimethoxyphenethyl chain (logP-enhancing) contrasts with the 4-ethoxyphenyl group in , which may alter solubility and membrane permeability.

Impact of Halogenation and Nitro Groups :

  • MKA098 () contains a 4-fluoro-2-nitrophenyl group, introducing electron-withdrawing effects that could influence reactivity or target binding compared to the target’s electron-rich methoxy substituents .

Biological Activity Trends: Compounds with 5-amino-1,2,3-triazole-4-carboxamide scaffolds () show marked antiproliferative activity, suggesting this moiety is critical for targeting cancer cell lines. The target compound’s lack of this group may shift its pharmacological profile. Methyl or ethyl groups on the triazole (e.g., ) may stabilize the molecule against metabolic degradation compared to bulkier substituents.

Research Findings and Implications

Pharmacological Potential

  • Anticancer Activity: The 5-amino-triazole derivatives in highlight the importance of the amino group in enhancing activity. The target compound’s dimethoxy groups could instead favor targets like kinases or neurotransmitter receptors, though this remains speculative without direct data.

Q & A

Q. What are the recommended synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis of triazole carboxamide derivatives typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. For analogous compounds, condensation of substituted anilines with isocyanides forms intermediate imidoyl chlorides, followed by sodium azide treatment to yield the triazole scaffold . Optimization may require inert conditions (e.g., nitrogen atmosphere) and catalysts like Cu(I) to enhance regioselectivity. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) is critical for isolating high-purity product .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR in deuterated DMSO or CDCl₃ to confirm substituent positions and integration ratios. Aromatic protons in the 3,4-dimethoxyphenyl group typically resonate at δ 6.7–7.2 ppm, while triazole protons appear as singlets near δ 8.0 ppm .
  • High-Performance Liquid Chromatography (HPLC): Employ a C18 column with UV detection (254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98% recommended for biological assays) .
  • Mass Spectrometry (MS): High-resolution ESI-MS can verify molecular weight (expected [M+H]⁺ ~463.2 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in biochemical assay results across studies?

Contradictions often arise from variability in assay conditions (e.g., cell lines, incubation times). To address this:

  • Standardize Assays: Use validated cell lines (e.g., HEK293 for receptor-binding studies) and replicate experiments across multiple labs.
  • Control for Solubility: Pre-dissolve the compound in DMSO (≤0.1% final concentration) and confirm solubility via dynamic light scattering (DLS) .
  • Statistical Analysis: Apply multivariate ANOVA to isolate confounding variables (e.g., pH, temperature) and meta-analysis to synthesize cross-study data .

Q. What computational methods are suitable for predicting the binding affinity of this compound to target proteins?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases). Validate docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS) over 100 ns to assess stability .
  • Quantitative Structure-Activity Relationship (QSAR): Train models using descriptors like LogP, topological polar surface area (TPSA), and electronegativity to predict bioactivity .

Q. How can structure-activity relationship (SAR) studies optimize lead derivatives of this compound?

  • Substituent Variation: Systematically modify the 3,4-dimethoxyphenyl and 4-ethylphenyl groups to evaluate steric and electronic effects. For example, replacing methoxy with ethoxy groups may enhance metabolic stability .
  • In Vivo Pharmacokinetics: Administer derivatives to rodent models (e.g., Sprague-Dawley rats) and measure plasma half-life via LC-MS/MS. Prioritize compounds with >6-hour half-life and AUC₀–24 ≥500 ng·h/mL .

Q. What in vitro and ex vivo models are appropriate for evaluating toxicity and mechanism of action?

  • Cytotoxicity Screening: Use MTT assays in HepG2 (liver) and HEK293 (kidney) cells to determine IC₅₀ values.
  • hERG Channel Inhibition: Patch-clamp electrophysiology in transfected CHO cells to assess cardiac safety risks (IC₅₀ <10 µM is undesirable) .
  • Ex Vivo Tissue Models: Precision-cut liver slices (PCLS) can evaluate metabolite-induced hepatotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.